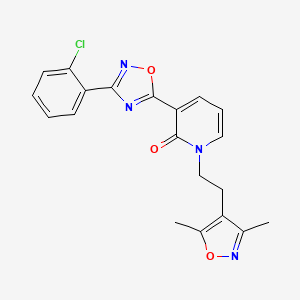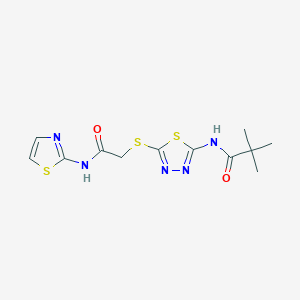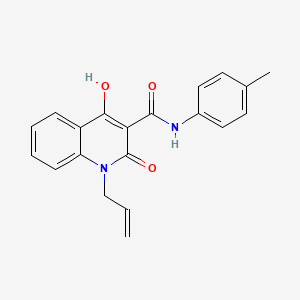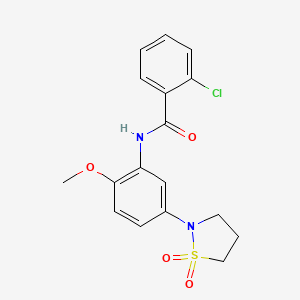![molecular formula C20H23N3O6S B2999253 ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921160-36-3](/img/structure/B2999253.png)
ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule, likely used in the field of medicinal chemistry or pharmaceutical research. It contains functional groups such as carbamoyl, amido, and carboxylate, which are common in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized using a variety of techniques in organic chemistry. For example, the synthesis of 3,4-diaminobenzoyl derivatives involves structure-activity relationship analysis of FXa inhibitors .Scientific Research Applications
Synthetic Methodologies
- Annulation Techniques: A study by Zhu, Lan, and Kwon (2003) introduced an efficient phosphine-catalyzed [4 + 2] annulation technique, synthesizing highly functionalized tetrahydropyridines, showcasing a method that could be relevant for compounds like ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate. This method highlights complete regioselectivity and excellent yields, hinting at its utility in generating structurally complex derivatives (Zhu, Lan, & Kwon, 2003).
- Reactivity and Derivative Synthesis: Research on the synthesis and reactivity of various heterocyclic compounds, including thieno[3,4-d]pyrimidines, has been explored. For example, Ryndina et al. (2002) focused on reactions of ethyl 3-amino-4-carbamoylthiophene derivatives with 1,3-dicarbonyl compounds, leading to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates. This work emphasizes the potential for creating diverse and functionally rich derivatives (Ryndina et al., 2002).
Potential Biological Activities
- Antioxidant Activity: Zaki et al. (2017) synthesized derivatives of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine, demonstrating significant antioxidant activity. This suggests that structurally similar compounds, such as this compound, could also exhibit promising biological properties (Zaki et al., 2017).
- Anticancer Activity: Abdel-Motaal, Alanzy, and Asem (2020) explored the synthesis of new heterocycles using thiophene incorporated thioureido substituent as precursors, evaluating their anticancer activity against colon HCT-116 human cancer cell lines. Several compounds displayed potent activity, which could imply potential anticancer properties for compounds within the same chemical family (Abdel-Motaal, Alanzy, & Asem, 2020).
Material Science Applications
- Dye Synthesis and Metal Complexation: Abolude et al. (2021) conducted research on synthesizing disperse dyes from thiophene derivatives and their complexation with metals like Cu, Co, and Zn. These dyes demonstrated excellent fastness properties on polyester and nylon fabrics, indicating the utility of similar compounds in material science applications (Abolude et al., 2021).
Mechanism of Action
Target of Action
Compounds of similar structure are often involved in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction is a key step in many synthetic pathways . It allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
The stability of the compound can be inferred from the fact that it is used in suzuki–miyaura coupling reactions, which require relatively stable and readily prepared organoboron reagents .
Result of Action
The compound’s involvement in suzuki–miyaura coupling reactions suggests that it plays a role in the formation of carbon–carbon bonds . This is a fundamental process in organic synthesis and is crucial for the construction of complex organic molecules .
Action Environment
The suzuki–miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may be stable and effective under a variety of environmental conditions .
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(3,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-4-29-20(26)23-8-7-12-15(10-23)30-19(16(12)17(21)24)22-18(25)11-5-6-13(27-2)14(9-11)28-3/h5-6,9H,4,7-8,10H2,1-3H3,(H2,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJNKYRZLOBKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate](/img/no-structure.png)
![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2999173.png)

![2-[2-(Chloromethyl)-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B2999176.png)




![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2999184.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2999187.png)
![(Z)-3-allyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2999189.png)
![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2999190.png)
